molecular formula C16H18ClN5 B12211444 5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211444
M. Wt: 315.80 g/mol
InChI Key: HIRDHLXCPVGAOY-UHFFFAOYSA-N
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Description

[5-tert-Butyl-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group, a chloro-phenyl group, and a hydrazine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of [5-tert-Butyl-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl and chloro-phenyl groups through substitution reactions. The final step involves the addition of the hydrazine moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

[5-tert-Butyl-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-tert-Butyl-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety may play a crucial role in its reactivity, potentially forming reactive intermediates that interact with biological molecules. The compound’s effects may be mediated through the inhibition or activation of specific enzymes, receptors, or signaling pathways, leading to its observed biological activity.

Comparison with Similar Compounds

[5-tert-Butyl-3-(2-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-hydrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C16H18ClN5/c1-16(2,3)13-8-14(21-18)22-15(20-13)11(9-19-22)10-6-4-5-7-12(10)17/h4-9,21H,18H2,1-3H3

InChI Key

HIRDHLXCPVGAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3Cl

Origin of Product

United States

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